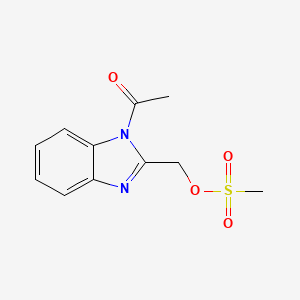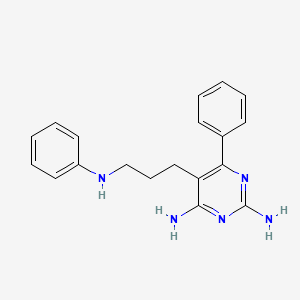
5-(3-Anilinopropyl)-6-phenylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Anilinopropyl)-6-phenylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an anilinopropyl group and a phenyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Anilinopropyl)-6-phenylpyrimidine-2,4-diamine typically involves the reaction of 3-anilinopropylamine with 6-phenylpyrimidine-2,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Anilinopropyl)-6-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-(3-Anilinopropyl)-6-phenylpyrimidine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anticancer, antiviral, or antimicrobial agent. It is also studied for its effects on various physiological pathways.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Anilinopropyl)-6-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Trimethoxysilyl)propyl aniline: This compound shares a similar anilinopropyl group but differs in the presence of a trimethoxysilyl group instead of a pyrimidine ring.
Ethyl 1-(3-anilinopropyl)-4-phenyl-4-(2,2,6,6-2H4)piperidinecarboxylate: This compound contains a similar anilinopropyl group but is part of a piperidinecarboxylate structure.
Uniqueness
5-(3-Anilinopropyl)-6-phenylpyrimidine-2,4-diamine is unique due to its specific combination of anilinopropyl and phenyl groups attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2211-01-0 |
|---|---|
Molecular Formula |
C19H21N5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-(3-anilinopropyl)-6-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H21N5/c20-18-16(12-7-13-22-15-10-5-2-6-11-15)17(23-19(21)24-18)14-8-3-1-4-9-14/h1-6,8-11,22H,7,12-13H2,(H4,20,21,23,24) |
InChI Key |
QPMUHABXBSMKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)CCCNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


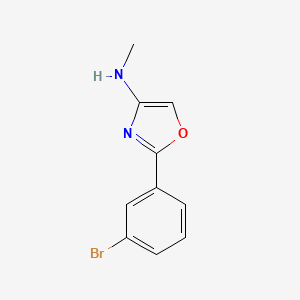
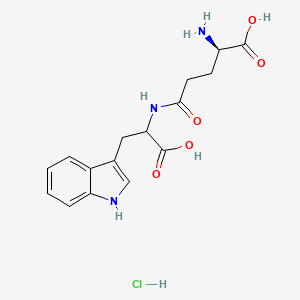
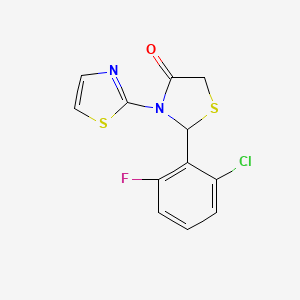

![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)
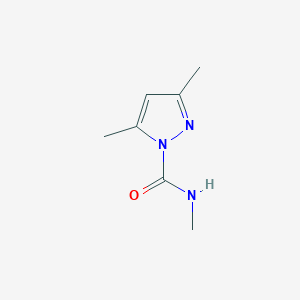
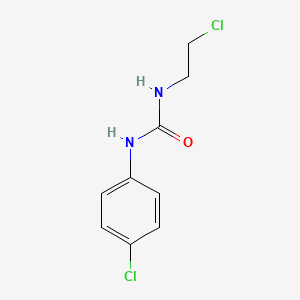
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
